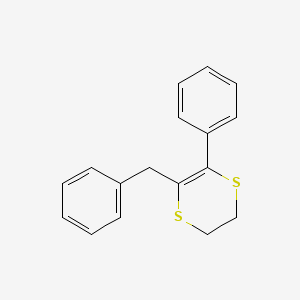![molecular formula C9H15NO B14611048 N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide CAS No. 60803-20-5](/img/structure/B14611048.png)
N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide: is a unique bicyclic compound characterized by its rigid structure and specific functional groups This compound is part of the bicyclo[21
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide typically involves a multi-step process. One common method is the [2+2] cycloaddition reaction, which is a photochemical process. This reaction involves the use of light to induce the formation of the bicyclic structure from simpler alkenes. The resulting intermediate can then be further functionalized to introduce the carboxamide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale photochemical reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, light intensity, and reaction time, are carefully controlled to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of rigid bicyclic structures on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into certain binding sites with high specificity. This can lead to the modulation of biological pathways and the exertion of its effects.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.1.1]hexane: The parent compound without the dimethyl and carboxamide groups.
5,5-Dimethyl-1-vinylbicyclo[2.1.1]hexane: A similar compound with a vinyl group instead of the carboxamide group.
Uniqueness: N,N-Dimethylbicyclo[21
Eigenschaften
CAS-Nummer |
60803-20-5 |
|---|---|
Molekularformel |
C9H15NO |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
N,N-dimethylbicyclo[2.1.1]hexane-5-carboxamide |
InChI |
InChI=1S/C9H15NO/c1-10(2)9(11)8-6-3-4-7(8)5-6/h6-8H,3-5H2,1-2H3 |
InChI-Schlüssel |
SWWLAVVCYNNGGT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1C2CCC1C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14610982.png)
![N-{3-[(Butan-2-yl)oxy]phenyl}-2-iodobenzamide](/img/structure/B14610988.png)
![2-Methyl-3-[3-methyl-5-(4-methylphenoxy)pent-3-EN-1-YL]-2-pentyloxirane](/img/structure/B14611000.png)


![3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine](/img/structure/B14611010.png)
![5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione](/img/structure/B14611012.png)

![Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]-](/img/structure/B14611027.png)



